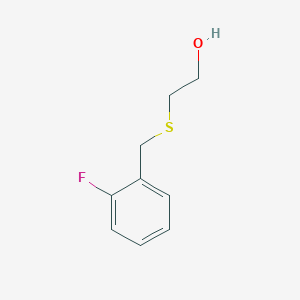

2-((2-Fluorobenzyl)thio)ethanol

Description

Contextualization of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of modern chemical and medicinal science. jmchemsci.com With over 10,000 known compounds, this class of molecules is integral to numerous products and displays a wide array of chemical properties. ontosight.ai Their significance is underscored by their presence in essential amino acids like cysteine and methionine, as well as in life-saving antibiotics such as penicillin. wikipedia.org Researchers are actively exploring the diverse applications of organosulfur compounds, which range from pharmaceuticals and agrochemicals to advanced materials like plastics and tires. ontosight.aitaylorandfrancis.com The unique reactivity of the sulfur atom allows for its participation in various chemical transformations, including oxidation and reduction, making these compounds valuable intermediates in organic synthesis. ontosight.aimagritek.com

Significance of Fluorinated Organic Molecules in Modern Chemical Synthesis

The introduction of fluorine into organic molecules profoundly alters their physical and chemical properties. youtube.comnih.gov This strategic incorporation has become a powerful tool in modern chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. youtube.com Fluorine's high electronegativity and small size can enhance a molecule's thermal stability, lipophilicity, and metabolic stability. youtube.comchemicalbook.com These modified properties can lead to improved bioavailability and efficacy of drugs, as well as enhanced performance of materials. youtube.comresearchgate.net Consequently, fluorinated compounds are integral to a wide range of applications, from anti-inflammatory agents and antibiotics to liquid crystals and surfactants. nih.govacs.org

Overview of Thioether Derivatives in Advanced Chemical and Material Sciences

Thioethers, also known as sulfides, are a subclass of organosulfur compounds characterized by a carbon-sulfur-carbon linkage. jmchemsci.com These derivatives are not only prevalent in biologically active molecules but are also crucial components in the field of material science. jmchemsci.comresearchgate.net The synthesis of thioethers is a significant area of research, with various methods developed to form the C-S bond. benthamdirect.comtaylorandfrancis.com In material science, thioether-containing polymers are explored for applications such as high refractive index materials and in the development of complex macromolecular structures. researchgate.netacs.org The versatility of thioether chemistry allows for their use in creating materials with tailored properties for a variety of advanced applications. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXUBADSCVLMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603564 | |

| Record name | 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89040-05-1 | |

| Record name | 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Fluorobenzyl Thio Ethanol and Analogous Thioether Structures

Direct Thioetherification Approaches

Direct thioetherification stands as a predominant strategy for constructing the carbon-sulfur bond central to these molecules. This approach typically involves the reaction of a sulfur-based nucleophile with a carbon-based electrophile.

Nucleophilic Substitution Reactions Involving Thiols and Halogenated Precursors

A widely employed and robust method for synthesizing thioethers is the nucleophilic substitution reaction between a thiol and a halogenated precursor. acsgcipr.org For the specific synthesis of 2-((2-Fluorobenzyl)thio)ethanol, this involves the reaction of 2-mercaptoethanol (B42355) with a 2-fluorobenzyl halide, such as 2-fluorobenzyl chloride or bromide.

The formation of thioethers from primary or secondary alkyl halides and thiolates proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. pressbooks.pubkhanacademy.org This reaction pathway involves a single, concerted step where the nucleophilic sulfur atom of the thiolate attacks the electrophilic carbon atom of the alkyl halide. youtube.com Simultaneously, the halide ion, acting as a leaving group, is displaced. youtube.com This mechanism is analogous to the well-known Williamson ether synthesis. pressbooks.pubyoutube.com

A key characteristic of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center if it is chiral. youtube.commasterorganicchemistry.com In the synthesis of this compound from 2-fluorobenzyl chloride, the electrophilic carbon is the benzylic carbon, which is not a stereocenter in this case. The reaction is highly efficient for primary halides like 2-fluorobenzyl chloride because there is minimal steric hindrance to the backside attack of the nucleophile. youtube.com

Thiols (R-SH) are the sulfur analogs of alcohols and are generally more acidic. masterorganicchemistry.comlibretexts.org This increased acidity allows for their easy deprotonation by a suitable base (e.g., sodium hydroxide (B78521), sodium hydride) to form the corresponding thiolate anion (RS⁻). pressbooks.pubmasterorganicchemistry.com

Thiolate anions are excellent nucleophiles. masterorganicchemistry.com The sulfur atom in a thiolate is more nucleophilic than the oxygen atom in an analogous alkoxide for two main reasons: sulfur is larger and its valence electrons are more polarizable, and it is less electronegative than oxygen, meaning its electrons are less tightly held. youtube.comlibretexts.orgyoutube.com This enhanced nucleophilicity makes thiolates highly reactive towards electrophiles like alkyl halides in SN2 reactions, leading to the efficient formation of the thioether C-S bond. pressbooks.pubyoutube.com In the synthesis of this compound, 2-mercaptoethanol is deprotonated by a base like sodium hydroxide to form the sodium 2-thiolatoethanol anion, which then acts as the key nucleophile.

Table 1: Comparison of Nucleophilicity

| Feature | Thiolate (RS⁻) | Alkoxide (RO⁻) | Rationale |

|---|---|---|---|

| Nucleophilicity | High | Moderate | Sulfur is larger, more polarizable, and less electronegative than oxygen. youtube.comlibretexts.orgyoutube.com |

| Basicity | Weaker Base | Stronger Base | The negative charge is more stabilized on the larger sulfur atom. youtube.com |

| Acidity of Conjugate Acid (RSH vs ROH) | More Acidic (pKa ~10) | Less Acidic (pKa ~16) | The S-H bond is weaker than the O-H bond. libretexts.org |

An alternative to using foul-smelling thiols directly is to generate them in situ from an odorless and stable solid, thiourea (B124793) ((NH₂)₂C=S). pressbooks.pubmdpi.com This method avoids the direct handling of volatile thiols and can prevent side reactions, such as the formation of disulfide byproducts. pressbooks.pubresearchgate.net

The process involves two main steps:

Formation of an Isothiouronium Salt: The alkyl halide (e.g., 2-fluorobenzyl chloride) is reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile and displaces the halide, forming a stable intermediate called an S-alkylisothiouronium salt. pressbooks.pub

Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield the desired thiol. pressbooks.pubsci-hub.st

This thiol can then react with another electrophile or, in some synthetic schemes, the reaction conditions can be tailored for subsequent steps. researchgate.net For instance, one synthetic route to this compound involves reacting 2-fluorobenzyl chloride with thiourea to form an S-(2-fluorobenzyl)isothiouronium intermediate, which is then reacted with ethanol (B145695) in the presence of a base to yield the final product. A similar pathway is described for the 4-fluoro analogue.

Optimized Reaction Conditions and Catalysis in Thioether Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired thioether product while minimizing reaction times and side product formation.

The choice of solvent plays a critical role in SN2 reactions. Polar aprotic solvents are often preferred as they can solvate the cation of the base (e.g., Na⁺) while not strongly solvating the nucleophilic anion, thus enhancing its reactivity. nih.gov

Dimethylformamide (DMF): DMF is a polar aprotic solvent frequently used for nucleophilic substitution reactions to synthesize thioethers. nih.gov It effectively promotes the displacement of halides by thiolate ions. acs.org Its ability to dissolve a wide range of organic and inorganic reactants makes it a versatile choice. nih.gov

Ethanol: As a polar protic solvent, ethanol can also be used. researchgate.net While it can form hydrogen bonds with the nucleophile, potentially reducing its reactivity compared to aprotic solvents, it is often effective, inexpensive, and environmentally friendlier. In some procedures, it is used as the solvent for the hydrolysis of the isothiouronium salt. researchgate.net Reaction protocols for thioether synthesis often involve refluxing in ethanol. researchgate.net

The selection between these solvents can depend on the specific substrates, the base used, and the desired reaction temperature. For the synthesis of this compound, typical conditions might involve heating the reactants at 40–60°C in an anhydrous solvent to prevent hydrolysis side reactions.

Table 2: Solvent Effects in Thioether Synthesis

| Solvent | Type | Role in SN2 Reactions | Common Application |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Enhances nucleophilicity of anions by solvating the counter-ion. nih.govacs.org | Synthesis of thioethers from halides and thiolates. |

| Ethanol | Polar Protic | Can act as a reactant and solvent; solvates both cations and anions, potentially slowing the reaction slightly. | Used in hydrolysis of isothiouronium salts and as a general solvent for reflux conditions. researchgate.net |

Synthetic Strategies for this compound and Related Thioether Architectures

The synthesis of this compound and analogous thioether structures is a cornerstone of various chemical research endeavors, particularly in the development of pharmaceuticals and materials science. The incorporation of a fluorinated benzyl (B1604629) group linked to a thioethanol moiety provides a versatile scaffold for further chemical modification. This article delves into the primary synthetic methodologies for this compound and its structural relatives, focusing on reaction conditions, optimization, and purification techniques.

Chemical Reactivity and Transformation Mechanisms of 2 2 Fluorobenzyl Thio Ethanol and Its Derivatives

Oxidation Reactions of Thioethers to Sulfoxides and Sulfones

The sulfur atom in 2-((2-Fluorobenzyl)thio)ethanol can be readily oxidized to form the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. jchemrev.com This transformation is a fundamental reaction of thioethers and is significant in both synthetic chemistry and biological systems. The thioether functional group is often more attractive than thiols because it can be easily converted to the corresponding sulfoxide or sulfone at various stages of a synthetic process. jchemrev.com

A variety of oxidizing agents can be employed for the conversion of thioethers to sulfoxides and sulfones, with the choice of reagent and reaction conditions determining the selectivity of the outcome. google.com Hydrogen peroxide (H₂O₂) is a commonly used, environmentally friendly oxidant. nih.gov The oxidation of sulfides to sulfoxides can be achieved with high selectivity using H₂O₂ in glacial acetic acid under mild, transition-metal-free conditions. nih.govresearchgate.net Other reagents capable of this transformation include meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate (NaIO₄), iodosobenzene, and urea-hydrogen peroxide adducts. jchemrev.comorganic-chemistry.org

Controlling the reaction to selectively produce the sulfoxide without over-oxidation to the sulfone is a key challenge. nih.gov This can often be managed by carefully controlling the stoichiometry of the oxidant, temperature, and reaction time. nih.govorganic-chemistry.org For instance, using one equivalent of an oxidant like m-CPBA at low temperatures typically favors the formation of the sulfoxide. To proceed to the sulfone, stronger oxidizing conditions are necessary, such as using an excess of the oxidizing agent or employing more powerful systems like potassium permanganate (B83412) (KMnO₄) or Selectfluor. google.comorganic-chemistry.org

Below is a table summarizing common oxidizing agents and their typical selectivity in thioether oxidation.

| Oxidizing Agent | Typical Product(s) | Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalysts (e.g., Sc(OTf)₃, Tantalum carbide) can control selectivity. organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv.), Sulfone (>2 equiv.) | Low temperature for sulfoxide; higher temperature for sulfone. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Often used in methanol/water. jchemrev.com |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, often leads to over-oxidation. google.com |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | Can be selective depending on additives like phthalic anhydride. organic-chemistry.org |

| Selectfluor | Sulfoxide or Sulfone | Can be controlled to yield either product with high efficiency. organic-chemistry.org |

The oxidation of a thioether like this compound to a sulfoxide involves the nucleophilic attack of the sulfur atom on the oxidizing agent. nih.gov In the case of oxidation by hydrogen peroxide, the mechanism is believed to proceed through the formation of a thioether-H₂O₂ adduct. nih.gov The sulfur atom's lone pair of electrons attacks one of the oxygen atoms of the peroxide, leading to the cleavage of the O-O bond and the formation of a new S-O bond. nih.gov

The rate of this reaction is influenced by both the electronic and steric properties of the substituent groups attached to the sulfur. nih.gov The presence of the electron-withdrawing 2-fluorobenzyl group would be expected to decrease the nucleophilicity of the sulfur atom slightly, potentially slowing the rate of oxidation compared to a simple alkyl thioether. nih.gov Further oxidation of the sulfoxide to the sulfone proceeds by a similar mechanism, with the sulfoxide sulfur atom acting as the nucleophile. However, the sulfoxide is less nucleophilic than the starting thioether, requiring more potent oxidizing conditions to form the sulfone. researchgate.net

Nucleophilic Character of the Sulfur Atom in Thioethers

The sulfur atom in thioethers is significantly more nucleophilic than the oxygen atom in ethers. pressbooks.pub This is attributed to the larger size and greater polarizability of the sulfur atom, whose valence electrons are in the third shell (3p) and are less tightly held compared to oxygen's second shell (2p) electrons. pressbooks.pubmasterorganicchemistry.com Consequently, thioethers readily participate in Sₙ2 reactions. youtube.com

In this compound, the sulfur atom can act as a nucleophile, reacting with electrophiles such as alkyl halides. This reaction leads to the formation of a ternary sulfonium salt. libretexts.org For example, reaction with methyl iodide would yield 2-((2-fluorobenzyl)(methyl)thio)ethanol iodide. These sulfonium salts are useful alkylating agents themselves, as a nucleophile can then attack one of the carbon groups attached to the positively charged sulfur, displacing a neutral thioether as a leaving group. pressbooks.pubyoutube.com

Interconversion of Thiols and Disulfides: Fundamental Reactions of the Sulfur Moiety

While this compound is a thioether, the fundamental chemistry of its sulfur moiety is linked to thiols and disulfides. Thioethers can be synthesized from thiols, and under certain conditions, can be cleaved to regenerate thiols. pressbooks.publibretexts.org

The formation of a disulfide bridge is a key reaction of thiols, involving oxidation. pressbooks.publibretexts.org Mild oxidizing agents like iodine (I₂) or bromine (Br₂) can convert two molecules of a thiol into a disulfide. libretexts.orgyoutube.com This reaction is reversible, and disulfides can be reduced back to thiols using reagents like zinc and acid. pressbooks.publibretexts.org

Although direct conversion of a thioether like this compound to a disulfide is not a standard transformation, cleavage of the C-S bond can occur. For example, certain methods involving N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can selectively cleave C(sp³)–S bonds in thioethers. organic-chemistry.org Mechanistic studies suggest these reactions proceed through the formation of halosulfonium intermediates, which can then lead to disulfide products. organic-chemistry.org Specifically, the selectivity for C-S bond cleavage often follows the order of furfuryl > benzyl (B1604629) > alkyl, suggesting the benzyl C-S bond in this compound could be susceptible to such cleavage. organic-chemistry.org

Proposed Reaction Mechanisms for Novel Transformations

The structure of this compound lends itself to several well-established reaction mechanisms, which can be used for its synthesis or further transformation.

A primary synthetic route to this compound is an analog of the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction follows an Sₙ2 mechanism. wikipedia.org The synthesis would typically involve the reaction of 2-mercaptoethanol (B42355) with a base (like sodium hydroxide) to generate the thiolate anion. This potent sulfur nucleophile then attacks the electrophilic carbon of 2-fluorobenzyl chloride, displacing the chloride leaving group to form the thioether bond. masterorganicchemistry.combenchchem.com Because thiolates are excellent nucleophiles and weaker bases than alkoxides, they are highly effective in Sₙ2 reactions, even with secondary substrates where elimination might otherwise compete. masterorganicchemistry.comyoutube.com

The general mechanism is as follows:

Deprotonation: A base removes the acidic proton from the thiol (2-mercaptoethanol) to form a thiolate anion.

Nucleophilic Attack: The thiolate anion performs a backside attack on the carbon atom of the alkyl halide (2-fluorobenzyl chloride). wikipedia.org

Displacement: The halide ion is displaced as a leaving group, forming the new carbon-sulfur bond of the thioether. wikipedia.org

This Sₙ2 pathway is fundamental to the synthesis of many unsymmetrical thioethers. pressbooks.publibretexts.org The nucleophilic character of the sulfur atom, as discussed previously, is the driving force for this and other substitution reactions. pressbooks.pubmasterorganicchemistry.com

Structure Activity Relationship Sar Investigations of Thioether Containing Compounds with the 2 2 Fluorobenzyl Thio Motif

Methodological Approaches in SAR Studies

The systematic investigation of SAR for compounds centered around the 2-((2-fluorobenzyl)thio)ethanol core involves several established medicinal chemistry strategies. These methodologies are designed to rationally explore chemical space to identify key structural features that govern biological activity. nih.gov

Systematic Structural Modifications and Analog Design

The Ethanol (B145695) Moiety: The terminal hydroxyl group can be modified to explore the impact of hydrogen bonding potential. Analogs could include methylation to form a methoxyethyl group, acetylation to an acetate ester, or replacement with an amine or amide to alter hydrogen bond donor/acceptor patterns and introduce charge.

The Thioether Linkage: The sulfur atom is a key feature. It can be oxidized to a sulfoxide (B87167) or a sulfone to assess the effect of increased polarity and hydrogen bonding capacity. researchgate.net The length of the ethyl linker can also be extended or shortened to vary the flexibility and distance between the aromatic ring and the terminal functional group.

The Benzyl (B1604629) Ring: The aromatic ring provides a scaffold for numerous modifications. The fluorine substituent's position can be moved (see section 6.2.3), or additional substituents can be introduced to probe electronic and steric effects (see sections 6.2.1 and 6.2.2).

The design of these analogs is often guided by computational modeling to predict binding interactions and physicochemical properties before undertaking synthetic efforts. academie-sciences.fr A representative series of systematically modified analogs is shown in the table below, illustrating potential changes to the ethanol side chain and their hypothetical impact on a generic biological endpoint, such as enzyme inhibition (IC₅₀).

| Compound ID | Modification on Ethanol Moiety (R) | Hypothetical IC₅₀ (nM) | Rationale for Change |

|---|---|---|---|

| 1 (Parent) | -OH | 50 | Baseline activity, potential H-bond donor/acceptor. |

| 2 | -OCH₃ | 150 | Removal of H-bond donor capability decreases potency. |

| 3 | -NH₂ | 45 | Maintains H-bond donor capability with altered basicity. |

| 4 | -COOH | 90 | Introduces negative charge and H-bond donor/acceptor. |

| 5 | -H (ethylthio) | 500 | Removal of polar functional group significantly reduces activity. |

Scaffold Hopping Strategies for Core Structure Variation

Scaffold hopping is a powerful strategy used to identify structurally novel compounds that retain the biological activity of the original lead by mimicking its key pharmacophoric features while possessing a different core structure. nih.gov This approach can lead to compounds with improved properties, such as enhanced metabolic stability or novel intellectual property. researchgate.netmdpi.com For the 2-((2-fluorobenzyl)thio) motif, scaffold hopping could involve:

Ring System Replacement: The 2-fluorobenzyl group could be replaced by other aromatic or heteroaromatic systems, such as a pyridine, thiophene, or pyrimidine ring. This strategy, often employed to address metabolic liabilities associated with phenyl rings, can introduce new interaction points with a biological target and modulate physicochemical properties. researchgate.net

Topological and Shape-Based Hopping: More advanced computational methods can identify completely novel scaffolds that present the key functional groups (e.g., the aromatic ring, the sulfur atom's lone pairs, the terminal hydroxyl) in a similar spatial arrangement to the parent compound. nih.gov

Influence of Substituent Effects on Molecular Function and Interactions

The introduction of substituents, particularly on the aromatic ring, can dramatically alter a molecule's properties and its interaction with biological targets. Understanding these effects is crucial for lead optimization.

Electronic Effects of Substituents (e.g., Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of substituents on the benzyl ring influences the electron density distribution across the molecule. This can affect target-binding interactions, such as pi-stacking or cation-pi interactions, and modulate the pKa of nearby functional groups. libretexts.org

Electron-Withdrawing Groups (EWGs): The fluorine atom at the ortho position in the parent structure is a classic example of an inductively electron-withdrawing group. Its high electronegativity can influence the acidity of protons on adjacent carbons and affect the molecule's interaction with electron-rich pockets in a target protein. nih.gov Adding further EWGs, like a nitro (-NO₂) or cyano (-CN) group, can further enhance this effect. Studies on related benzylamine series have shown that the addition of electron-withdrawing substituents can significantly alter enzymatic interactions. nih.gov The inclusion of fluorine is also a common strategy to block sites of metabolic oxidation, thereby improving a compound's pharmacokinetic profile. mdpi.com

Electron-Donating Groups (EDGs): Conversely, adding electron-donating groups, such as a methoxy (-OCH₃) or a methyl (-CH₃) group, increases the electron density of the aromatic ring. This can strengthen interactions with electron-deficient areas of a biological target.

The following table illustrates how varying electronic substituents on the benzyl ring could hypothetically modulate biological activity.

| Compound ID | Substituent at Para-Position (R') | Electronic Nature | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| 1 (Parent, R'=H) | -H | Neutral | 50 |

| 6 | -NO₂ | Strongly Withdrawing | 25 |

| 7 | -Cl | Withdrawing (Inductive) | 40 |

| 8 | -OCH₃ | Donating (Resonance) | 80 |

| 9 | -CH₃ | Donating (Inductive) | 65 |

Steric Contributions and Conformational Hindrance

The size and shape of substituents (steric effects) play a critical role in determining how a molecule can fit into a target's binding site. Large, bulky groups can create steric hindrance, preventing optimal alignment and reducing activity. Conversely, in some cases, a larger group may be required to create favorable van der Waals interactions or to induce a specific, active conformation. nih.gov

For the 2-((2-fluorobenzyl)thio) motif, introducing bulky substituents like a tert-butyl group onto the benzyl ring could clash with the protein surface, weakening the binding affinity. Similarly, modifications to the ethyl linker, such as adding alkyl groups, could restrict the rotational freedom of the molecule, locking it into either a more or less favorable conformation for binding.

Positional Isomerism (Ortho, Meta, Para Substitutions) and their Impact

The position of a substituent on the benzyl ring is often as important as its electronic or steric nature. Moving the fluorine atom from the ortho (2-) position to the meta (3-) or para (4-) position would create three distinct isomers with different properties.

Ortho-Fluoro (Parent): The fluorine atom is in close proximity to the benzyl-sulfur bond. This can influence the preferred conformation of the side chain through steric or electronic interactions (e.g., dipole-dipole).

Meta-Fluoro: The inductive effect of the fluorine atom on the benzylic carbon is weaker than from the ortho position. This isomer would present a different electronic surface to a binding partner.

Para-Fluoro: The fluorine is positioned directly opposite the side chain. Its electronic influence is transmitted through the entire ring system, and it is less likely to cause direct steric hindrance with the side chain itself. iaea.org

The distinct properties of these isomers often translate into significant differences in biological activity, as the precise orientation of dipoles and steric bulk is critical for molecular recognition. Research on related 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl} structures has demonstrated that the nature and position of the halogen on the benzyl ring are critical determinants of anticonvulsant activity. researchgate.net

Computational Insights into the Structure-Activity Relationship of this compound Elusive in Current Research

While the broader class of thioether-containing compounds and molecules with fluorobenzyl motifs are subjects of various medicinal chemistry research efforts, the specific computational insights for this compound, as outlined in the requested structure, remain uncharacterized in published research. Therefore, a detailed discussion on the correlation of its predicted binding interactions with functional responses and the identification of its key interacting functional groups and pharmacophoric features cannot be provided at this time.

Scientific investigation into the SAR of a compound typically involves synthesizing a series of analogues and evaluating their biological activity. Computational methods are then often employed to build models that correlate the observed activity with specific structural or electronic features. This process allows researchers to understand how modifications to a molecule's structure can enhance its desired effects and to identify the key features responsible for its biological activity.

For a compound like this compound, such a computational study would theoretically involve:

Computational Insights into SAR

Identification of Key Interacting Functional Groups and Pharmacophoric Features:Based on the validated binding model, a pharmacophore model could be developed. This model would highlight the essential structural features of this compound required for its biological activity. Key interactions, such as hydrogen bonds, hydrophobic interactions, or specific aromatic interactions involving the 2-fluorobenzyl group or the thioether linkage, would be identified.

The absence of such studies in the current body of scientific literature prevents a detailed and accurate composition of the requested article sections. Further experimental and computational research is necessary to elucidate the structure-activity relationship of this compound.

Molecular Interactions and Mechanism of Chemical Action

Analysis of Intermolecular Forces and Non-Covalent Interactions

The structure of 2-((2-Fluorobenzyl)thio)ethanol, featuring a fluorinated aromatic ring, a thioether linkage, and a hydroxyl group, allows for a range of intermolecular and intramolecular non-covalent interactions. These forces are crucial in determining its physical state, solubility, and interactions with other molecules.

The most significant hydrogen bonding capability of this compound stems from its terminal hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor, allowing for the formation of networks of intermolecular hydrogen bonds. This is a strong interaction that significantly influences the boiling point and solubility of the compound.

The presence of a fluorine atom introduces the possibility of weak C-F···H-O hydrogen bonds, where the fluorine acts as a hydrogen bond acceptor. researchgate.netrsc.org The strength of such bonds is a subject of ongoing research, but they are generally considered to be weak. rsc.orgquora.com Theoretical studies on intermolecular hydrogen bonds between fluorinated organic compounds and alcohols suggest binding energies of around 5 kcal/mol. nih.gov The sulfur atom in the thioether linkage is a very weak hydrogen bond acceptor. uva.es

The 2-fluorobenzyl group of the molecule can participate in π-π stacking interactions. These interactions occur between the electron-rich π-systems of aromatic rings. The substitution of a hydrogen atom with an electron-withdrawing fluorine atom can influence these interactions. Studies on fluorinated aromatic rings have shown that their stacking interactions can be either repulsive or attractive, depending on the substitution pattern and the electronic nature of the interacting partner. nih.govresearchgate.net The presence of the fluorine atom polarizes the aromatic ring, creating a region of partial positive charge on the ring that can interact with the π-electron cloud of an adjacent aromatic ring. nih.govresearchgate.net

The interplay of these various non-covalent interactions is summarized in the table below.

| Interaction Type | Participating Functional Group(s) | Relative Strength |

| Hydrogen Bonding (Donor/Acceptor) | Hydroxyl (-OH) | Strong |

| Hydrogen Bonding (Acceptor) | Fluorine (-F), Thioether (-S-) | Weak |

| π-π Stacking | 2-Fluorobenzyl ring | Moderate |

| Hydrophobic Interactions | Benzyl (B1604629) group, Alkyl chain | Moderate |

| Electrostatic Interactions (Dipole-Dipole) | C-F, C-S, O-H bonds | Moderate |

| Van der Waals Forces | Entire molecule | Weak but cumulative |

Elucidation of Intrinsic Reactivity Mechanisms

The reactivity of this compound is dictated by the functional groups present: the thioether, the hydroxyl group, and the fluorinated aromatic ring.

The thioether linkage is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and further to a sulfone using common oxidizing agents. This reactivity is a key feature of thioethers. masterorganicchemistry.com The sulfur atom in the thioether is also more nucleophilic than the oxygen atom in an ether, making it reactive towards electrophiles. libretexts.org

The primary alcohol group can undergo typical alcohol reactions. It can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. The hydroxyl group can also be a leaving group in substitution reactions, typically after protonation or conversion to a better leaving group.

The 2-fluorobenzyl group is generally stable. The carbon-fluorine bond is strong and not easily broken. The fluorine atom, being electron-withdrawing, can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, typically directing incoming electrophiles to the ortho and para positions relative to the benzyl group's attachment point.

A summary of the intrinsic reactivity is presented in the following table.

| Functional Group | Type of Reaction | Potential Products |

| Thioether (-S-) | Oxidation | Sulfoxide, Sulfone |

| Hydroxyl (-OH) | Oxidation | Aldehyde, Carboxylic Acid |

| Hydroxyl (-OH) | Substitution | Alkyl halides, Esters, etc. |

| Aromatic Ring | Electrophilic Substitution | Substituted aromatic derivatives |

Role of this compound as a Synthetic Intermediate in the Formation of Complex Chemical Structures

This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a thioether that can be further functionalized, makes it a versatile building block.

One notable application is in the synthesis of heterocyclic compounds. For instance, it is a precursor for the formation of 1,3,4-oxadiazole (B1194373) derivatives. The synthesis of such heterocyclic systems often involves the reaction of the hydroxyl group to form an ester, followed by cyclization reactions.

The related compound, 2-[(4-fluorobenzyl)thio]ethanol, is known to be an intermediate in the synthesis of eliprodil (B1671174) analogs, which are of interest in medicinal chemistry. This suggests that this compound could similarly be used in the preparation of various biologically active molecules. The reactions it typically undergoes in these synthetic pathways include oxidation of the sulfur, and substitution or esterification of the hydroxyl group.

The general synthetic utility is outlined below:

| Reaction Type | Reagents | Product Class |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Sulfoxides, Sulfones |

| Substitution | Halogenating agents (e.g., SOCl₂) | Halogenated derivatives |

| Esterification | Carboxylic acids or their derivatives | Esters |

| Cyclization | Various, following initial functionalization | Heterocyclic compounds (e.g., 1,3,4-oxadiazoles) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((2-Fluorobenzyl)thio)ethanol, and what reaction parameters are critical for optimization?

- Answer : The compound is typically synthesized via nucleophilic substitution of 2-fluorobenzyl chloride with mercaptoethanol under basic conditions (e.g., NaOH or KOH). Key parameters include temperature (40–60°C), stoichiometric ratio (1:1.2 for benzyl chloride to mercaptoethanol), and anhydrous solvents to prevent hydrolysis. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (dichloromethane/hexane) is recommended. Characterization involves ¹H NMR (e.g., δ 3.75 ppm for SCH₂CH₂OH) and FTIR (ν 2560 cm⁻¹ S-H stretch) .

Q. How can researchers validate the purity of this compound post-synthesis?

- Answer : Purity ≥95% is confirmed using HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Combustion elemental analysis (C, H, S) verifies stoichiometry, while GC-MS quantifies residual solvents. TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:4) provides preliminary purity assessment .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) resolve structural features, such as fluorobenzyl aromatic protons (δ 7.2–7.4 ppm) and thioether methylene groups (δ 2.8–3.1 ppm). FTIR confirms functional groups (S-H, C-F stretches), and HRMS validates molecular mass (C₉H₁₁FOS, m/z 186.05) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model transition states for SN2 reactions. Fukui indices identify sulfur as the nucleophilic site. Molecular dynamics simulations in solvents like DMSO assess solvation effects on reaction kinetics .

Q. What strategies address contradictions in reported spectroscopic data for thioether derivatives?

- Answer : High-resolution 2D NMR (HSQC, HMBC) resolves signal overlaps. Computational NMR prediction tools (e.g., ACD/Labs) benchmark experimental shifts. Cross-validation with X-ray crystallography or HRMS ensures structural accuracy .

Q. How is the oxidative stability of the thioether linkage studied under physiological conditions?

- Answer : Accelerated stability studies use H₂O₂ (0.1–1 mM) in PBS (pH 7.4) at 37°C. Degradation products (e.g., sulfoxides) are monitored via HPLC-UV and identified by LC-MS. Pseudo-first-order kinetics determine degradation rates, informing formulation strategies .

Q. What role does this compound play in synthesizing bioactive analogs or polymer conjugates?

- Answer : The thioether group enables conjugation in drug design (e.g., prodrugs or enzyme inhibitors). For polymers, it serves as a crosslinker or functional monomer in ethylene glycol-based systems for DNA detection or controlled release applications .

Methodological Considerations

- Synthesis Optimization : Ensure inert atmospheres (N₂/Ar) to prevent disulfide formation during synthesis.

- Handling : Use PPE (gloves, goggles) due to thiol volatility. Store under inert gas (e.g., N₂) to minimize oxidation .

- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate experiments to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.